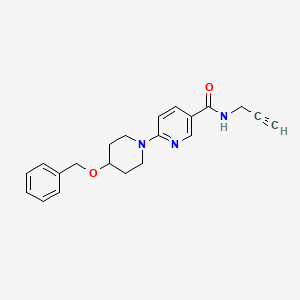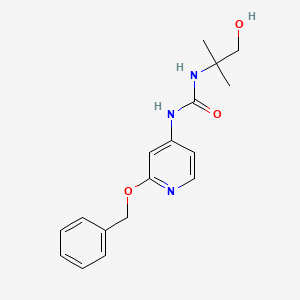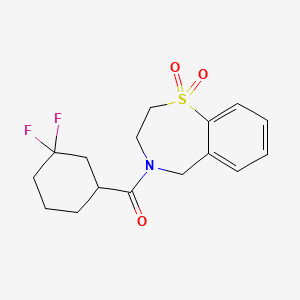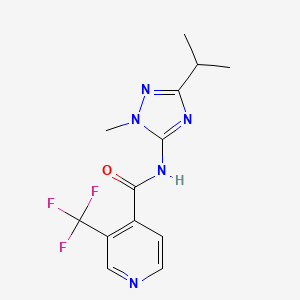![molecular formula C17H19F3N2O2 B6721642 Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6721642.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane core fused with a morpholine ring, and a trifluoromethyl-substituted pyridine moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a bicyclo[2.2.1]heptane derivative is reacted with a morpholine derivative under controlled conditions to form the spirocyclic structure. The trifluoromethylpyridine moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-
- Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-3-ol, 4,7,7-trimethyl-
Uniqueness
What sets Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone apart from similar compounds is its unique combination of a spirocyclic structure with a trifluoromethyl-substituted pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)14-9-21-4-3-13(14)15(23)22-5-6-24-16(10-22)8-11-1-2-12(16)7-11/h3-4,9,11-12H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAQORXWZWINSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23CN(CCO3)C(=O)C4=C(C=NC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B6721598.png)
![1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6721602.png)
![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-ylmethyl)urea](/img/structure/B6721606.png)

![2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide](/img/structure/B6721618.png)
![[3-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6721625.png)
![N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721627.png)
![N-[(4-chlorophenyl)-thiophen-3-ylmethyl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721635.png)
![N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721655.png)
![N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721669.png)

